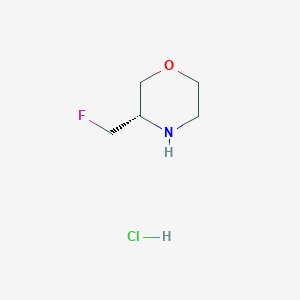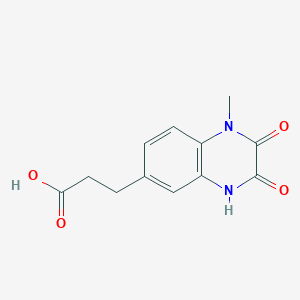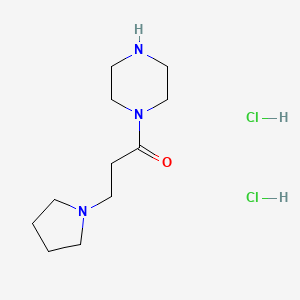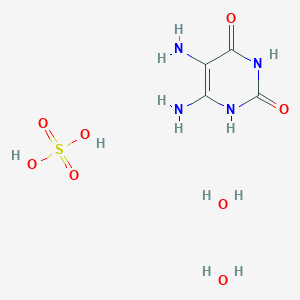
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Overview
Description
5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate, also known as 5,6-diaminouracil sulfate, is a compound with the molecular formula C4H8N4O6S and a molecular weight of 240.19 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is typically used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves the conversion of the free base to the sulfate form. The free base can be recrystallized from water and then converted to the sulfate by adding the required amount of sulfuric acid . Another method involves the use of hydrochloride, which can be converted to the sulfate by the addition of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory preparation, with adjustments for scale, purity, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The amino groups at positions 5 and 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4-dione derivatives, while substitution reactions can yield a variety of substituted pyrimidines .
Scientific Research Applications
5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and interactions with enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves its interaction with biological molecules. It can act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can interfere with DNA repair processes, leading to genomic instability and cell death in cancer cells . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown promising anticancer activity.
6-Chloro-2,4-diaminopyrimidine: Another pyrimidine derivative with similar biological activities.
Uniqueness
5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate is unique due to its specific structure and the presence of both amino and hydroxyl groups on the pyrimidine ring. This allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIGWWLXWSTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


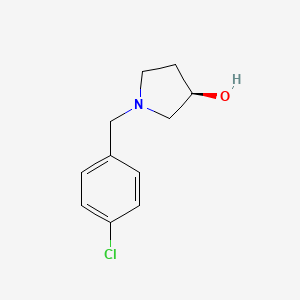
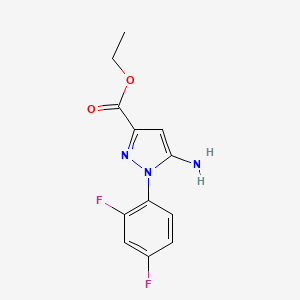
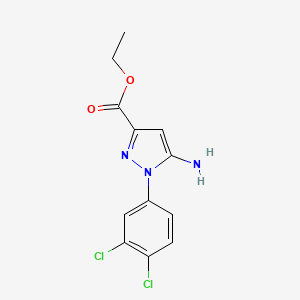
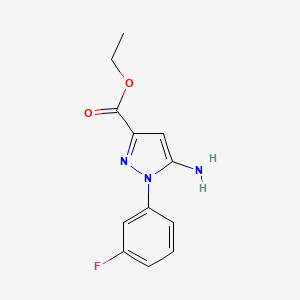
![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)
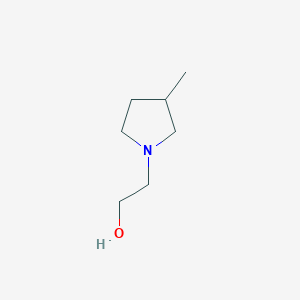
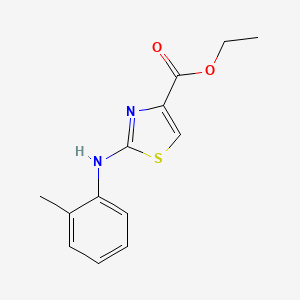

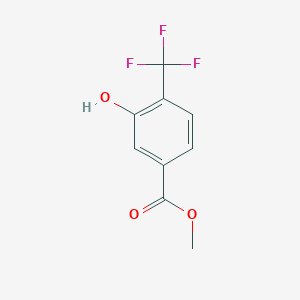
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)
